molecular formula C17H22BrNO4 B1332871 (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959579-64-7

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1332871
CAS No.: 959579-64-7
M. Wt: 384.3 g/mol
InChI Key: LJWMMVJXISECMP-OCCSQVGLSA-N
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Description

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22BrNO4 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

  • In studies focusing on crystallography and structural analysis, compounds similar to (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid have been analyzed. For example, Yuan et al. (2010) examined a related compound, finding that its pyrrolidine ring adopts an envelope conformation, which is a key insight into its structural properties (Yuan, Cai, Huang, & Xu, 2010).

Medicinal Chemistry

  • Research in medicinal chemistry has utilized similar compounds for the development of pharmaceutical agents. Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase, utilizing a similar core structure. This indicates the potential of such compounds in antiviral drug design (Wang et al., 2001).

Organic Synthesis

  • The compound has applications in organic synthesis. For instance, Xue et al. (2002) described asymmetric syntheses of related compounds, highlighting its utility in the synthesis of enantiomerically pure substances (Xue, He, Roderick, Corbett, & Decicco, 2002).

Catalysis

  • It has been used in catalysis research. Stille et al. (1991) investigated platinum-catalyzed asymmetric hydroformylation of olefins using a compound with a similar structure, demonstrating its role in catalytic processes (Stille, Su, Brechot, Parrinello, & Hegedus, 1991).

Synthesis of Enantiomers

Properties

IUPAC Name

(2S,4R)-4-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWMMVJXISECMP-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376014
Record name Boc-(R)-gamma-(3-bromo-benzyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959579-64-7
Record name Boc-(R)-gamma-(3-bromo-benzyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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